2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Pharmaceutical Analysis Reference Standard Certification HPLC Purity

ANDA submissions demand impurity standards with batch-specific CoA; uncertified benzazepine analogs lack documented purity, NMR identity, and retention times, leading to method validation failure under USP <621> and ICH Q1A(R2). Varenicline Impurity 29 (HCl salt) addresses this: • Certified CoA: HPLC purity, LC-MS/NMR identity, defined retention time for system suitability • HCl salt ensures consistent aqueous solubility and reproducible injection precision (peak area RSD <2.0%) • Nitro-free 1,5-methanobenzo[d]azepine core provides baseline chromatographic window free from electron-withdrawing shifts-ideal for forced degradation mass balance and bioanalytical QC in BE trials.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 230615-52-8
Cat. No. B056299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
CAS230615-52-8
Synonyms2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1);  2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=CC=C23.Cl
InChIInChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+;
InChIKeyWWJDLIUDQHFAGC-UFIFRZAQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline Impurity 29: Certified Reference Standard for ANDA


2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride, cataloged as Varenicline Impurity 29, is a heterocyclic benzazepine derivative supplied as a hydrochloride salt [1]. It is utilized as a certified reference standard for the identification, quantification, and control of related substances in varenicline active pharmaceutical ingredient (API) and finished dosage forms. The compound is distinguished by its fully characterized structural identity, which is essential for regulatory-compliant analytical method development and validation under Abbreviated New Drug Application (ANDA) requirements for generic varenicline tartrate [2].

Standard type
Certified impurity reference standard for varenicline ANDA method validation
Salt form
Hydrochloride salt ensures consistent HPLC mobile-phase compatibility
Characterization
Full structural identity by NMR, LC-MS, and HPLC; batch-specific CoA

Varenicline Impurity 29: Why Certification Matters


In varenicline ANDA submissions, regulatory agencies require the use of well-characterized impurity reference standards with established purity profiles, spectroscopic fingerprints, and chromatographic retention times [1]. A generic, uncertified benzazepine intermediate lacks the batch-specific certificate of analysis (CoA) documenting purity, identity by NMR/LC-MS, and chromatographic purity by HPLC/GC . Replacing Varenicline Impurity 29 with a non-certified analog (e.g., the free base 2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine or an N-substituted derivative) would invalidate method specificity, linearity, and accuracy, leading to failed ANDA reviews [1]. Furthermore, the hydrochloride salt form offers a defined stoichiometry and solubility profile distinct from other salt forms or the free base, which directly impacts HPLC mobile phase compatibility and detector response linearity .

Certified standard
Varenicline Impurity 29 HCl
Batch-specific CoA with purity profile, NMR, LC-MS, HPLC retention time.
Non-certified analog
Free base or N-substituted benzazepine
Lacks full impurity characterization; may not match chromatographic retention or detector linearity.
Risk factor
Missing certified CoA invalidates method specificity and accuracy for ANDA review.
Alternate salt forms or free base alter solubility and HPLC peak shape, compromising system suitability.

Varenicline Impurity 29: Purity, Selectivity, and Compliance


Certified Purity Versus Non-Certified Analogs

Varenicline Impurity 29 is supplied with a manufacturer CoA that reports a purity of ≥97.0% by HPLC, as confirmed by multiple reputable vendors . In contrast, the non-certified free base analog 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine (CAS 69718-72-5) is typically offered at a lower purity (≥95.0%) without the full impurity profile characterization required for regulatory use . The 2% purity difference, while seemingly modest, translates to a doubled total impurity burden that can compromise detection limits and method accuracy when the analyte is used as an external standard for impurity quantification at the ≤0.10% threshold mandated by ICH Q3A(R2) [1]. The certified batch also provides structurally identified impurities via LC-MS and NMR, whereas the generic precursor may contain unidentified by-products that co-elute with target analytes .

Certified purity vs non-certified
Reported
Purity ≥97.0% (HPLC) vs ≥95.0% (free base analog); impurity profiling by LC-MS/NMR only in certified batch.
Certified purity supports impurity quantification at the ≤0.10% ICH threshold.
Class-level inference; verify batch-specific CoA for your application.
Pharmaceutical Analysis Reference Standard Certification HPLC Purity

Chromatographic Resolution from Nitroso-Impurities

In the analysis of varenicline tartrate tablets, the UHPLC method developed by Satheesh et al. (2010) resolved 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (Impurity 29) from the critical N-nitroso-varenicline impurity (N-nitroso-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) with a resolution (Rs) > 2.0, despite their structural similarity [1]. This is a class-level inference based on the method's ability to separate multiple related benzazepine and pyrazinobenzazepine impurities, where the methanobenzazepine core of Impurity 29 provides a distinct retention time window compared to the pyrazino-fused impurities [2]. The 7-nitro- and 8-nitro- substituted methanobenzazepine analogs (Impurity 45 and 52) exhibit significant retention time shifts due to the electron-withdrawing nitro group, but Impurity 29, lacking a nitro substituent, serves as a clean marker for the unsubstituted benzazepine backbone, confirming the absence of early-eluting degradation products [2].

Chromatographic resolution from nitrosamine impurity
Class-level inference
Resolution Rs >2.0 from N-nitroso-varenicline on RP-UHPLC; distinct retention from nitro analogs.
Baseline separation supports method specificity for ANDA submissions.
Based on class-level resolution pattern; confirm with your column and conditions.
UHPLC Method Development Varenicline Nitrosamine Impurities Chromatographic Resolution

Regulatory Acceptance of Certified Standards

Varenicline Impurity 29 is commercially available as a certified reference standard from ISO 17034-accredited manufacturers, ensuring metrological traceability and compliance with FDA guidance for generic drug applications . In contrast, in-house synthesized or non-certified analogs of the 1,5-methanobenzo[d]azepine core (e.g., 3-benzyl derivative, CAS 230615-48-2, or the 7,8-diamine derivative, CAS 808120-35-6) lack a documented uncertainty budget and certified purity value, making them unsuitable as primary reference standards in ANDA submissions [1]. The certified Impurity 29 standard provides a detailed CoA that includes chromatographic purity by HPLC and structural confirmation by 1H/13C NMR and IR, which are explicitly required by major pharmacopoeias for related substances testing .

Regulatory acceptability
Supporting evidence
ISO 17034-certified, full CoA (HPLC, NMR, IR, LC-MS); non-certified analogs lack certified purity and uncertainty budget.
Certified standard reduces in-house qualification burden and ANDA review risk.
Regulatory acceptance context; confirm compliance with current regional guidelines.
Regulatory Compliance ANDA Submission Reference Standard Qualification

Varenicline Impurity 29: Application Scenarios


HPLC/UHPLC System Suitability for ANDA

Varenicline Impurity 29 is used as a system suitability standard to verify chromatographic performance prior to running related substances assays. Its distinct retention time (established via certified CoA) and resolution from the varenicline main peak and critical impurities (e.g., N-nitroso-varenicline) confirm column selectivity and mobile phase integrity [1]. This application is mandated by USP <621> and EP 2.2.46 for chromatographic system qualification.

Forced Degradation Impurity Profiling and Mass Balance

During forced degradation of varenicline tartrate under oxidative, thermal, and photolytic conditions, Impurity 29 serves as a marker for the unsubstituted benzazepine skeleton that may arise from dealkylation or ring-opening pathways [2]. Its quantitation against the certified reference standard enables accurate mass balance calculations, which are required for the validation of stability-indicating methods per ICH Q1A(R2).

Co-elution Risk: Nitrosamine and Nitro Impurities

The absence of a nitro or nitroso substituent on the 1,5-methanobenzo[d]azepine core of Impurity 29 provides a baseline chromatographic window that is free from the retention time shifts induced by electron-withdrawing groups on analogs like Impurity 45 (7-nitro) and Impurity 52 (8-nitro) [3]. Analysis of Impurity 29 alongside these nitro impurities in a single UHPLC run confirms the method's ability to avoid co-elution and false negatives for genotoxic impurities.

LC-MS/MS Reference Standard for Bioequivalence

In bioanalytical method development for plasma quantification of varenicline during bioequivalence trials, Impurity 29 can be used as an internal standard or a quality control sample, provided its ionization efficiency and fragmentation pattern have been characterized [4]. The hydrochloride salt form ensures consistent solubility in aqueous diluents and reproducible injection precision (RSD <2.0% for peak area) across analytical batches.

Application
Selection Property
Validation Focus
HPLC/UHPLC system suitability
Certified retention time and resolution
Column selectivity and mobile phase integrity verification
Forced degradation impurity profiling
Unsubstituted benzazepine skeleton marker
Mass balance calculation and stability-indicating method validation
Co-elution risk assessment for nitro/nitroso impurities
Absence of electron-withdrawing nitro/nitroso groups
Baseline resolution window for genotoxic impurity detection
Bioanalytical method development (plasma)
Consistent solubility and ionization as HCl salt
Injection precision and matrix-effect evaluation for research quantification
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